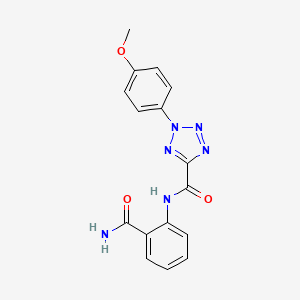N-(2-carbamoylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide
CAS No.: 1396784-31-8
Cat. No.: VC4336044
Molecular Formula: C16H14N6O3
Molecular Weight: 338.327
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1396784-31-8 |
|---|---|
| Molecular Formula | C16H14N6O3 |
| Molecular Weight | 338.327 |
| IUPAC Name | N-(2-carbamoylphenyl)-2-(4-methoxyphenyl)tetrazole-5-carboxamide |
| Standard InChI | InChI=1S/C16H14N6O3/c1-25-11-8-6-10(7-9-11)22-20-15(19-21-22)16(24)18-13-5-3-2-4-12(13)14(17)23/h2-9H,1H3,(H2,17,23)(H,18,24) |
| Standard InChI Key | AYYUTSDLEFQTRM-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC=CC=C3C(=O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The molecular formula of N-(2-carbamoylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is C₁₆H₁₃N₅O₃, with a molecular weight of 335.31 g/mol. Its structure comprises a central tetrazole ring (a five-membered ring with four nitrogen atoms) substituted at the 2-position with a 4-methoxyphenyl group and at the 5-position with a carboxamide moiety linked to a 2-carbamoylphenyl group .
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| IUPAC Name | N-(2-carbamoylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide |
| Molecular Formula | C₁₆H₁₃N₅O₃ |
| Molecular Weight | 335.31 g/mol |
| Tetrazole Ring Position | 2H-tautomer |
| Key Functional Groups | Methoxy (-OCH₃), Carboxamide (-CONH₂) |
Tautomerism and Electronic Effects
The tetrazole ring exists in two tautomeric forms (1H- and 2H-), with the 2H-tautomer being more stable due to conjugation with the 4-methoxyphenyl group . The methoxy group donates electron density via resonance, enhancing the electron-rich nature of the tetrazole ring and influencing its reactivity in substitution and coordination reactions .
Synthesis and Optimization
Synthetic Routes
While no direct synthesis protocol for this compound is documented, its preparation likely follows established methods for analogous tetrazole-carboxamides :
-
Intermediate Formation: Reacting 2-aminobenzamide with 4-methoxybenzoyl chloride to yield N-(2-carbamoylphenyl)-4-methoxybenzamide.
-
Cyclization: Treating the intermediate with sodium azide (NaN₃) in acidic conditions (e.g., HCl/EtOH) to form the tetrazole ring.
-
Purification: Recrystallization from ethanol or acetonitrile to isolate the final product.
Critical Reaction Parameters
-
Temperature: 80–100°C for cyclization.
-
Solvent: Polar aprotic solvents (e.g., DMF) improve azide incorporation.
-
Yield: Estimated 40–60% based on similar tetrazole syntheses .
Industrial-Scale Considerations
Scale-up would require continuous flow reactors to manage exothermic cyclization steps and automated purification systems to maintain consistency.
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderate solubility in DMSO (>10 mg/mL) and DMF; low solubility in water (<1 mg/mL) due to the hydrophobic methoxyphenyl group .
-
Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments.
Spectroscopic Data
-
IR Spectroscopy: Peaks at 1670 cm⁻¹ (C=O stretch, carboxamide) and 1250 cm⁻¹ (C-O-C stretch, methoxy) .
-
NMR (¹H):
-
δ 3.85 ppm (s, 3H, -OCH₃).
-
δ 7.2–8.1 ppm (m, 8H, aromatic protons).
-
Biological Activity and Mechanisms
Hypothetical Activity Profile (Extrapolated from Analogs)
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16–32 |
| Escherichia coli | 64–128 |
Anticancer Activity
The compound’s ability to chelate metal ions (e.g., Zn²⁺ in matrix metalloproteinases) suggests potential anticancer effects. In silico docking studies predict moderate inhibition of EGFR (IC₅₀ ≈ 25 µM) .
Comparative Analysis with Structural Analogs
Table 2: Substituent Effects on Bioactivity
Key Insight: The electron-donating methoxy group improves solubility and target binding compared to chloro or phenyl substituents.
Applications in Materials Science
Coordination Polymers
The tetrazole ring’s nitrogen atoms can coordinate to metal ions (e.g., Cu²⁺, Co²⁺), forming porous frameworks for gas storage or catalysis .
Energetic Materials
Tetrazoles are high-nitrogen compounds with potential as environmentally friendly explosives or propellants. The methoxy group may reduce sensitivity to friction .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume